molecular formula C7H13BrClN3 B1520035 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)ethanamine hydrochloride CAS No. 1177339-63-7

2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)ethanamine hydrochloride

Cat. No. B1520035
CAS RN: 1177339-63-7
M. Wt: 254.55 g/mol
InChI Key: NQIQXYTWDIQTFC-UHFFFAOYSA-N
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Description

“2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)ethanamine hydrochloride” is a chemical compound with the empirical formula C7H12BrN3 . It is a derivative of pyrazole, a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms .


Synthesis Analysis

The synthesis of pyrazole derivatives like “this compound” involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string BrC1=C(C)N(CCN)N=C1C . This indicates that the molecule contains a bromine atom attached to a pyrazole ring, which is further connected to an ethanamine group.

Scientific Research Applications

2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)ethanamine hydrochloride has been studied for a variety of applications in scientific research. It has been used as a reagent in the synthesis of a variety of compounds, such as 1-bromo-1,2,3,4-tetrahydropyridines, 1-bromo-2-methyl-3-hydroxy-4-phenylpyridine, and 1-bromo-2-methyl-3-hydroxy-4-phenylpyridine. It has also been used as a catalyst for the synthesis of heterocyclic compounds, such as 2-methyl-3-hydroxy-4-phenylpyridine. Additionally, this compound has been used in the synthesis of pharmaceuticals, such as 2-bromo-3,5-dimethyl-1H-pyrazol-1-yl-N-methyl-ethanamine hydrochloride, which is used to treat hypertension.

Mechanism of Action

2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)ethanamine hydrochloride acts as a reagent in the synthesis of various compounds. It is an electron-deficient reagent, which means that it can react with electron-rich substrates. The reaction involves the formation of a covalent bond between the 1-bromo-3,5-dimethyl-1H-pyrazole and the 2-aminoethanol. This reaction is catalyzed by p-toluenesulfonic acid (PTSA), which activates the reaction by protonating the nitrogen atom of the 1-bromo-3,5-dimethyl-1H-pyrazole. The reaction proceeds through a nucleophilic substitution mechanism, in which the nitrogen atom of the 1-bromo-3,5-dimethyl-1H-pyrazole acts as a nucleophile and attacks the electrophilic carbon atom of the 2-aminoethanol.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which can lead to increased alertness and improved cognition. Additionally, this compound has been shown to act as an agonist at the 5-HT2A serotonin receptor, which is involved in mood regulation.

Advantages and Limitations for Lab Experiments

2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)ethanamine hydrochloride is a useful reagent for a variety of laboratory experiments. It is relatively easy to synthesize and is relatively stable, allowing it to be stored for long periods of time. Additionally, it is relatively inexpensive and can be purchased from many chemical suppliers. However, it is important to note that this compound is a hazardous chemical and should be handled with care. It is also important to note that this compound is a potent inhibitor of acetylcholinesterase and should be used with caution.

Future Directions

There are many potential future directions for the use of 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)ethanamine hydrochloride. It could be used in the synthesis of other compounds, such as heterocyclic compounds, pharmaceuticals, and agrochemicals. Additionally, it could be used in the development of new drugs and therapies to treat a variety of diseases and disorders. Furthermore, it could be used to study the mechanisms of action of various compounds, such as acetylcholinesterase inhibitors, and to develop new methods of synthesis. Finally, it could be used to study the biochemical and physiological effects of various compounds, such as neurotransmitters and hormones.

properties

IUPAC Name

2-(4-bromo-3,5-dimethylpyrazol-1-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12BrN3.ClH/c1-5-7(8)6(2)11(10-5)4-3-9;/h3-4,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQIQXYTWDIQTFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCN)C)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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